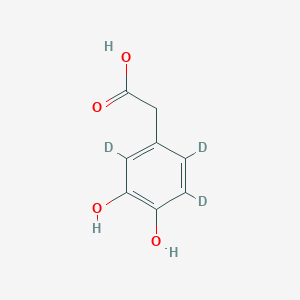
2-(2,3,6-Trideuterio-4,5-dihydroxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3,6-Trideuterio-4,5-dihydroxyphenyl)acetic acid is a deuterated analog of 4,5-dihydroxyphenylacetic acid Deuterium, a stable isotope of hydrogen, replaces hydrogen atoms in the compound, which can alter its chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,6-Trideuterio-4,5-dihydroxyphenyl)acetic acid typically involves the deuteration of 4,5-dihydroxyphenylacetic acid. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure selective deuteration at the desired positions.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale catalytic exchange reactions. The process requires high-purity deuterium gas and efficient catalysts to achieve high yields and selectivity. The reaction conditions, such as temperature, pressure, and catalyst loading, are optimized to maximize the production efficiency and minimize the formation of undesired by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2,3,6-Trideuterio-4,5-dihydroxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-(2,3,6-Trideuterio-4,5-dihydroxyphenyl)acetic acid has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.
Biology: Employed in metabolic studies to track the fate of phenolic compounds in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.
Industry: Utilized in the development of deuterated drugs and materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 2-(2,3,6-Trideuterio-4,5-dihydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s metabolic stability and reactivity, leading to altered pharmacokinetics and dynamics. The compound may act on enzymes or receptors involved in oxidative stress, inflammation, or neurotransmitter regulation, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxyphenylacetic acid (DOPAC): A metabolite of dopamine with similar structural features but without deuterium labeling.
2-(3,4-Dihydroxyphenyl)acetic acid: Another analog with hydroxyl groups at different positions.
Uniqueness
2-(2,3,6-Trideuterio-4,5-dihydroxyphenyl)acetic acid is unique due to its deuterium labeling, which imparts distinct chemical and physical properties. This labeling can enhance the compound’s stability, reduce metabolic degradation, and provide valuable insights in research applications.
Properties
Molecular Formula |
C8H8O4 |
|---|---|
Molecular Weight |
171.16 g/mol |
IUPAC Name |
2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8O4/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)/i1D,2D,3D |
InChI Key |
CFFZDZCDUFSOFZ-CBYSEHNBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CC(=O)O)[2H])O)O)[2H] |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[cyclopropanecarbonyl(ethyl)amino]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-5-(4-morpholin-4-ylphenyl)benzamide](/img/structure/B12371712.png)
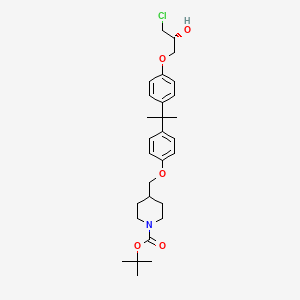
![2-[4-(Hydroxymethyl)-6-methylpyrimidin-2-yl]oxy-3-methoxy-3-(2,3,4,5,6-pentadeuteriophenyl)-3-phenylpropanoic acid](/img/structure/B12371729.png)
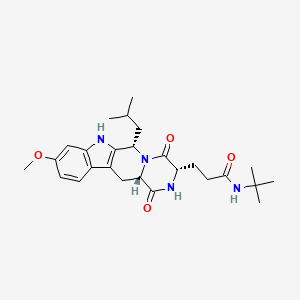
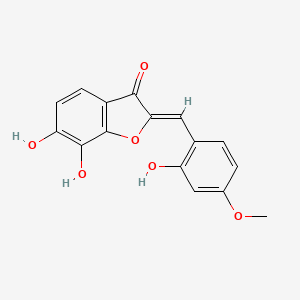
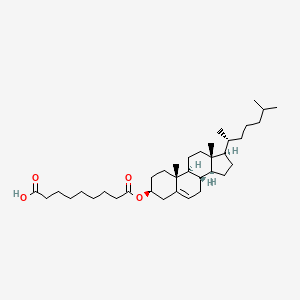
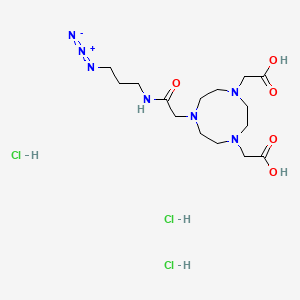
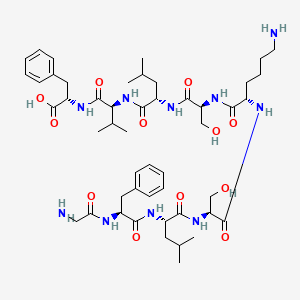


![N-[3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide](/img/structure/B12371773.png)
![(1R,10S,11R,12R,18R)-7,11,18-trihydroxy-11,18-dimethyl-9,14,16-trioxo-2,13-dioxa-17-azatetracyclo[10.5.1.01,10.03,8]octadeca-3(8),4,6-triene-6-carboxylic acid](/img/structure/B12371776.png)
![[(1R,4E,8E,10R)-8-formyl-11,11-dimethyl-4-bicyclo[8.1.0]undeca-4,8-dienyl]methyl acetate](/img/structure/B12371782.png)
![[3-[4-(2,3-Dihydroindol-1-yl)pyrido[3,2-d]pyrimidin-6-yl]phenyl]-piperazin-1-ylmethanone](/img/structure/B12371793.png)
